hydroquinidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroquinidine typically involves multiple steps, starting from readily available precursors The key steps include the formation of the azabicyclo[22Common reagents used in these reactions include alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
hydroquinidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline moiety or the bicyclic structure.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives .
Scientific Research Applications
hydroquinidine has a wide range of scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and antimalarial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of hydroquinidine involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function and leading to antimicrobial or antimalarial effects. The bicyclic structure may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Quinine: Another cinchona alkaloid with antimalarial properties.
Cinchonine: Similar structure but different stereochemistry and biological activity.
Quinidine: Used as an antiarrhythmic agent with a similar quinoline moiety.
Uniqueness
hydroquinidine is unique due to its specific stereochemistry and the combination of the azabicyclo[2.2.2]octane ring with the methoxyquinoline moiety.
Properties
Molecular Formula |
C20H26N2O2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13-,14-,19-,20-/m0/s1 |
InChI Key |
LJOQGZACKSYWCH-FEBSWUBLSA-N |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O |
Synonyms |
dihydroquinidine dihydroquinine hydroquinidine hydroquinidine dihydrochloride, (1beta,4beta,3S)-(+-)-isomer hydroquinidine dihydrochloride, (3alpha,9S)-(+-)-isomer hydroquinidine hydrochloride hydroquinidine monosulfate hydroquinidine monosulfate, (1beta,3alpha,4beta,8alpha,9R)-isomer hydroquinidine monosulfate, (1beta,3alpha,4beta,9S)-isomer hydroquinidine sulfate hydroquinidine sulfate, (9S)-isomer hydroquinidine, (+-)-isomer hydroquinidine, (1beta, 3alpha,4beta,8alpha,9R)-isomer hydroquinidine, (1beta,3alpha,4beta,9S)-isomer hydroquinidine, (1beta,4beta,9S)-(+-)-isomer hydroquinidine, (3alpha,9S)-(+-)-isomer hydroquinidine, (8alpha,9R)-isomer hydroquinidine, (8alpha,9S)-isomer hydroquinidine, (9R)-isomer hydroquinidine, (9S)-(+-)-isomer hydroquinine LCN 834 LCN-834 Lentoquine Séréco |
Origin of Product |
United States |
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